![molecular formula C8H11NO5 B6257215 5-[(2-methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 1698498-78-0](/img/no-structure.png)
5-[(2-methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid
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Description
The compound “5-[(2-methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid” is an organic compound containing an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and an oxygen atom . The compound also contains a carboxylic acid group (-COOH) and a methoxyethoxy methyl group (-OCH2CH2OCH3).
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, esterification, and ring-closure reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not available .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, specific data for this compound was not available .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(2-methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid involves the reaction of 2-methoxyethanol with ethyl chloroformate to form ethyl 2-(2-methoxyethoxy)acetate. This intermediate is then reacted with hydroxylamine hydrochloride to form ethyl 2-(2-methoxyethoxy)acetohydroxamate. The oxazole ring is formed by reacting this intermediate with triethylorthoformate and acetic anhydride. Finally, the carboxylic acid group is introduced by hydrolyzing the ester using sodium hydroxide.", "Starting Materials": [ "2-methoxyethanol", "ethyl chloroformate", "hydroxylamine hydrochloride", "triethylorthoformate", "acetic anhydride", "sodium hydroxide" ], "Reaction": [ "2-methoxyethanol + ethyl chloroformate -> ethyl 2-(2-methoxyethoxy)acetate", "ethyl 2-(2-methoxyethoxy)acetate + hydroxylamine hydrochloride -> ethyl 2-(2-methoxyethoxy)acetohydroxamate", "ethyl 2-(2-methoxyethoxy)acetohydroxamate + triethylorthoformate + acetic anhydride -> 5-[(2-methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid intermediate", "5-[(2-methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid intermediate + sodium hydroxide -> 5-[(2-methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid" ] } | |
CAS RN |
1698498-78-0 |
Product Name |
5-[(2-methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid |
Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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